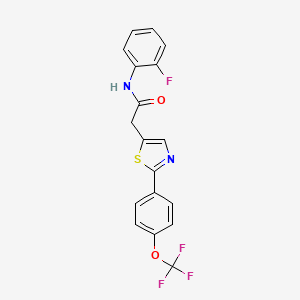
C18H12F4N2O2S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a thiazolidinedione derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-fluorophenyl)methylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione involves several steps:
Formation of Thiazolidinedione Core: The thiazolidinedione core is typically synthesized by the reaction of thiazolidine with chloroacetic acid under basic conditions.
Substitution Reaction: The core structure is then subjected to a substitution reaction with 2-fluorobenzaldehyde to introduce the fluorophenyl group.
Condensation Reaction: The final step involves a condensation reaction with 3-(trifluoromethyl)aniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione core.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a ligand in molecular dynamics simulations. It can interact with various biomolecules, providing insights into protein-ligand interactions .
Medicine
Medically, thiazolidinedione derivatives are known for their antidiabetic properties. This compound is investigated for its potential to modulate glucose metabolism and insulin sensitivity .
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
作用機序
The mechanism of action of (5E)-5-[(2-fluorophenyl)methylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It can bind to nuclear receptors, modulating gene expression and influencing various metabolic pathways. The compound’s effects on glucose metabolism are mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid and glucose homeostasis .
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar in structure and function, used to improve insulin sensitivity.
Troglitazone: An older compound with similar properties but withdrawn due to safety concerns.
Uniqueness
The uniqueness of (5E)-5-[(2-fluorophenyl)methylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione lies in its specific substituents, which confer distinct biological activities and improved pharmacokinetic properties compared to other thiazolidinedione derivatives .
特性
分子式 |
C18H12F4N2O2S |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H12F4N2O2S/c19-14-3-1-2-4-15(14)24-16(25)9-13-10-23-17(27-13)11-5-7-12(8-6-11)26-18(20,21)22/h1-8,10H,9H2,(H,24,25) |
InChIキー |
NYAABVOTAKTAQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


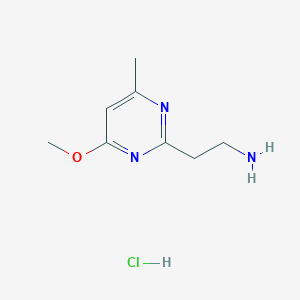
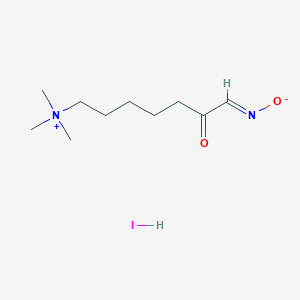
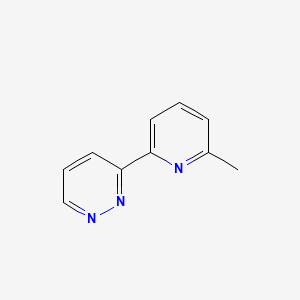
![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
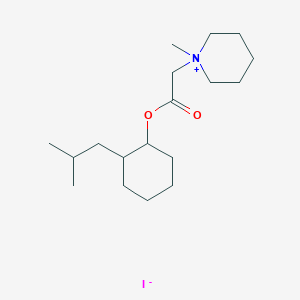
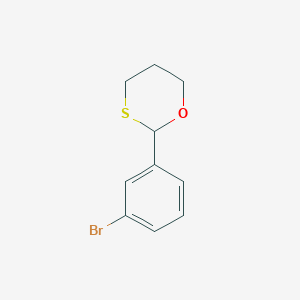

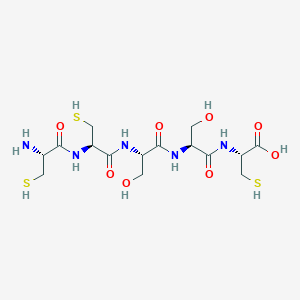
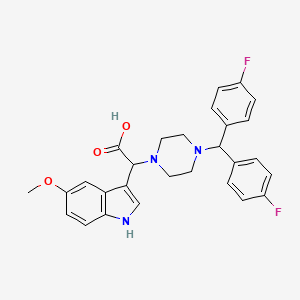
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
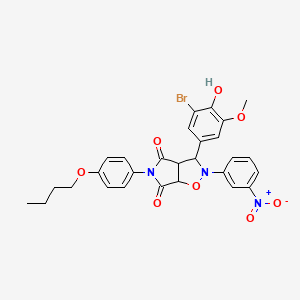
![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)

